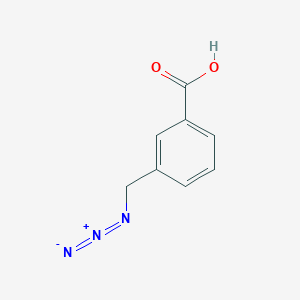

3-(Azidomethyl)benzoic acid

説明

Significance of Azide (B81097) Functionality in Organic Synthesis

The azide functional group (-N₃) is a cornerstone of modern organic synthesis, prized for its unique reactivity and versatility. nottingham.ac.uk Organic azides are relatively stable yet can be readily transformed into a variety of other nitrogen-containing functionalities. wiley.com They can be considered as "masked" amines, as they can be reduced to primary amines under mild conditions, such as through hydrogenolysis or the Staudinger reaction. wikipedia.org This allows for the introduction of an amino group in a protected form, avoiding unwanted side reactions. nottingham.ac.uk

Perhaps the most significant application of the azide group in recent years has been its central role in "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.orgwikipedia.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and highly regioselective formation of stable 1,2,3-triazole linkages between an azide and a terminal alkyne. wikipedia.orgmedchemexpress.com This reaction is known for its high yields, specificity, and tolerance of a wide range of functional groups, making it an invaluable tool for bioconjugation, drug discovery, and materials science. medchemexpress.com Beyond cycloadditions, azides can also participate in other transformations, such as rearrangements and the formation of nitrenes upon photolysis or thermolysis. wiley.com

Role of Benzoic Acid Scaffolds in Molecular Design

The benzoic acid scaffold, a benzene (B151609) ring substituted with a carboxylic acid group, is a fundamental and widely utilized structural motif in molecular design. Its prevalence stems from its synthetic accessibility and the diverse roles it can play in molecular interactions. The carboxylic acid group is a key hydrogen bond donor and acceptor, and its ability to exist in both protonated and deprotonated forms allows it to participate in a variety of electrostatic interactions. This makes the benzoic acid scaffold a common feature in many biologically active molecules and pharmaceuticals. researchgate.netnih.gov

Furthermore, the aromatic ring of the benzoic acid scaffold provides a rigid and planar core that can be readily functionalized at various positions, allowing for precise control over the three-dimensional arrangement of substituents. This is crucial for optimizing interactions with biological targets, such as enzymes and receptors. tandfonline.comacs.org The benzoic acid moiety is found in a wide array of natural products and synthetic drugs, highlighting its importance as a privileged scaffold in medicinal chemistry. researchgate.netnih.gov

Overview of 3-(Azidomethyl)benzoic Acid within Advanced Organic Synthesis

This compound, with its molecular formula C₈H₇N₃O₂, is a bifunctional molecule that strategically combines the key features of both an azide and a benzoic acid. guidechem.com The azidomethyl group (-CH₂N₃) at the meta-position of the benzoic acid ring provides a reactive handle for a variety of chemical transformations, most notably click chemistry. This allows for the covalent attachment of the molecule to other molecular entities containing a terminal alkyne.

The presence of the carboxylic acid group offers a secondary point of attachment or interaction. It can be used to form amides, esters, or other derivatives, or it can engage in hydrogen bonding and electrostatic interactions. This dual functionality makes this compound a highly versatile building block in advanced organic synthesis. For instance, it can be used to link different molecular fragments, to functionalize surfaces, or to create complex molecular architectures. The compound's ability to exhibit conformational polymorphism, as revealed by single-crystal X-ray diffraction studies, further underscores the subtleties of its solid-state behavior and has potential implications for the design of solid-state reactions. researchgate.netnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 905973-32-2 |

Data sourced from multiple references. guidechem.comclearsynth.com

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the nucleophilic substitution of a suitable precursor, such as a halomethylbenzoic acid derivative, with an azide source like sodium azide. For example, the synthesis of the methyl ester of this compound, methyl 3-(azidomethyl)benzoate, is accomplished by reacting methyl 3-(bromomethyl)benzoate with sodium azide. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). The resulting ester can then be hydrolyzed to yield this compound.

Another strategy involves the functionalization of a pre-existing benzoic acid derivative. For instance, a method for the synthesis of diverse 3-azido-5-(azidomethyl)benzene derivatives has been developed, which includes the transformation of a one-carbon unit on the benzene ring into an azidomethyl group. clockss.org

Applications in Research

The unique bifunctional nature of this compound has led to its use in a variety of research applications, particularly in the realms of bioconjugation and the synthesis of complex molecules.

Click Chemistry and Bioconjugation

The azidomethyl group of this compound makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction allows for the efficient and specific covalent linkage of the benzoic acid moiety to molecules containing a terminal alkyne. This has been exploited in the solid-phase synthesis of diaryltriazoles, where 4-(azidomethyl)benzoic acid, a positional isomer, was attached to a resin and then reacted with various alkynes. beilstein-journals.org This highlights the utility of azidomethylbenzoic acids in creating libraries of compounds for screening purposes.

The ability to participate in click chemistry makes this compound a valuable tool for bioconjugation, the process of linking molecules to biological macromolecules such as proteins or nucleic acids. medchemexpress.com The benzoic acid portion can be further modified to incorporate other functionalities or to improve solubility and pharmacokinetic properties.

Precursor for Complex Molecule Synthesis

Beyond its use in click chemistry, this compound serves as a versatile precursor for the synthesis of more complex molecules. The azide group can be reduced to an amine, providing a route to various amino-substituted benzoic acid derivatives. wikipedia.org The carboxylic acid group can be converted to a wide range of functional groups, including amides, esters, and acid chlorides. For example, 3-azido-5-(azidomethyl)benzoyl chloride has been synthesized from the corresponding benzoic acid. lookchem.com This reactivity allows for the incorporation of the 3-(azidomethyl)phenyl moiety into larger and more intricate molecular architectures. Research has also explored the synthesis of diazido building blocks, such as 3-azido-5-(azidomethyl)benzene derivatives, which are useful for preparing photoaffinity probes and bistriazole compounds. clockss.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(azidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-6-2-1-3-7(4-6)8(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRDHYXBMYXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 3 Azidomethyl Benzoic Acid

Advanced Crystallographic and Spectroscopic Studies

Advanced analytical techniques have been pivotal in characterizing the solid-state forms of 3-(Azidomethyl)benzoic acid. These methods provide a detailed view of the molecular arrangement and intermolecular interactions within the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of Polymorphs

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in a crystal. rigaku.com For this compound, this method was used to identify and characterize three distinct conformational polymorphs, designated as A, B, and C. iucr.org Crystals of these polymorphs were obtained through the slow evaporation of solutions in different solvents: tert-butyl methyl ether for polymorph A, chloroform (B151607) for polymorph B, and methanol (B129727) for polymorph C. iucr.org

The analysis provided detailed crystallographic data for each polymorph, confirming they are unique solid-state forms of the same chemical entity. iucr.org

Crystal Data and Structure Refinement for this compound Polymorphs

| Parameter | Polymorph A | Polymorph B | Polymorph C |

|---|---|---|---|

| Chemical formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | C₈H₇N₃O₂ |

| Formula weight (g/mol) | 177.16 | 177.16 | 177.16 |

| Crystal system | Monoclinic | Monoclinic | Monoclinic |

| Space group | P2₁/c | P2₁/n | P2₁/n |

| a (Å) | 12.3996 (3) | 11.9774 (2) | 3.7712 (3) |

| b (Å) | 5.1768 (1) | 5.1328 (1) | 6.1229 (5) |

| c (Å) | 13.2386 (3) | 13.6234 (2) | 34.868 (3) |

| β (°) | 104.095 (1) | 104.288 (1) | 93.099 (2) |

| Volume (ų) | 823.14 (3) | 810.99 (2) | 803.95 (11) |

Data sourced from IUCr Journals. iucr.org

Investigations of Carboxylic Acid Dimer Formation and π–π Stacking

A consistent feature across all three identified polymorphs of this compound is the formation of carboxylic acid dimers. iucr.org This common supramolecular interaction involves two molecules being linked by a pair of hydrogen bonds between their carboxyl groups, forming a stable, centrosymmetric R(8) motif. researchgate.net The preservation of this dimer suggests it is a robust and energetically favorable interaction for this molecule.

π–π Stacking Parameters for Polymorph C

| Parameter | Value |

|---|---|

| Arrangement | Offset parallel |

| Inter-planar Distance (Å) | 3.406 |

| Centroid-Centroid Distance (Å) | 3.8029 (2) |

| Closest C⋯C Distance (Å) | 3.419 (2) |

Data sourced from a study on the conformational polymorphism of this compound.

Examination of Azidomethyl Group Conformations

The primary structural difference between polymorphs A, B, and C arises from the conformation of the azidomethyl group. iucr.org The flexibility of this group allows it to adopt different spatial orientations relative to the benzoic acid core, which is the direct cause of the observed polymorphism. Computational analysis has shown that there is a significant energy barrier between the different molecular arrangements found in the crystal structures, confirming that they are distinct conformers rather than simple adjustments of a single conformer. iucr.org The overlay of the three polymorphs clearly shows the variation in the azidomethyl group's position while the arene ring remains aligned. researchgate.net

Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This compound presents a clear case of conformational polymorphism, where different crystal packings are a result of different molecular conformations. iucr.orgevitachem.com

Identification and Characterization of Conformational Polymorphs (e.g., A, B, C)

Three unique conformational polymorphs of this compound have been successfully identified and named A, B, and C. iucr.org Each polymorph was crystallized from a specific solvent, indicating that solvent interactions can influence which form crystallizes. iucr.org Despite the differences in their crystal packing and space groups, all three structures are built from the same fundamental molecular unit. The relationship between them has been confirmed as conformational polymorphism through detailed structural and computational analysis. iucr.org The root-mean-square (r.m.s.) deviation values when overlaying the polymorphs are 0.913 Å between A and B, 1.266 Å between A and C, and 1.135 Å between B and C, quantifying the structural differences. researchgate.net

Influence of the Azidomethyl Group on Conformational Polymorphism

The azidomethyl group is the definitive source of the conformational polymorphism in this compound. iucr.org While strong and consistent interactions like the carboxylic acid dimer and π–π stacking form the basic structural framework, the rotational freedom of the azidomethyl group introduces variability. This flexibility allows the molecule to adopt different conformations, which in turn leads to the formation of three distinct crystal packing arrangements. iucr.org This highlights how a single, flexible functional group can have a profound impact on the solid-state landscape of a molecule, a key consideration in crystal engineering and materials science.

Implications of Conformational Polymorphism for Solid-State Reactions and Design

The existence of three conformational polymorphs of this compound holds significant implications for solid-state reactions and the rational design of crystalline materials. nih.goviucr.org Polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements or conformations of the molecules, can profoundly influence the physical and chemical properties of a solid, including its reactivity. nih.gov

In the case of this compound, the conformational flexibility of the azidomethyl group is the primary source of its polymorphic behavior. nih.gov While all three polymorphs exhibit similar carboxylic acid dimer formations and π–π stacking interactions, the orientation of the azidomethyl group differs in each form. nih.goviucr.org This variation in conformation directly impacts the intermolecular interactions and packing arrangements within the crystal lattice.

The ability to control which polymorph is formed is crucial for predictable solid-state reactivity. Different polymorphs can exhibit distinct reaction kinetics or even lead to different reaction products due to the specific alignment of reactive functional groups in the crystal. The azidomethyl group, being a key functional moiety, its orientation can influence the feasibility and outcome of reactions such as [3+2] cycloadditions, a common reaction for azides. Therefore, understanding the factors that govern the formation of each polymorph—such as solvent, temperature, and crystallization rate—is essential for designing solid-state reactions with desired outcomes.

Theoretical and Computational Modeling of Molecular Conformation

Theoretical and computational methods are indispensable tools for understanding the conformational landscape of flexible molecules like this compound. These approaches complement experimental data by providing detailed energetic and structural information about the various possible conformations.

Quantum Chemical Calculations for Conformational Space Exploration

Quantum chemical calculations are a powerful method for exploring the conformational space of molecules. nih.govresearchgate.net These calculations, based on the principles of quantum mechanics, can determine the relative energies of different conformers and the energy barriers between them.

For this compound, in silico conformational analysis has been instrumental in demonstrating that the three observed crystal structures are indeed conformational polymorphs and not just minor adjustments of the same local energy minimum. nih.gov This analysis revealed a significant energy barrier between the molecular arrangements found in the different crystal forms, confirming their distinct nature. nih.gov

A common approach involves performing a potential energy surface (PES) scan by systematically rotating key dihedral angles of the molecule and calculating the energy at each step. In the case of this compound, the two critical torsion angles are associated with the C—C bond connecting the benzyl (B1604629) group to the carboxylic acid and the C—N bond of the azidomethyl group. researchgate.net By mapping out the PES, researchers can identify the low-energy conformations that are most likely to be observed experimentally.

Semi-empirical tight-binding based quantum chemistry methods, such as those used in meta-dynamics simulations, are particularly effective for globally exploring the conformational space of molecules. chemrxiv.org These methods offer a balance between computational cost and accuracy, allowing for the comprehensive sampling of a molecule's potential energy landscape.

The following table summarizes the key torsion angles of interest in the conformational analysis of this compound:

| Torsion Angle | Description |

| τ1 | Rotation around the C(aryl)-C(methylene) bond |

| τ2 | Rotation around the C(methylene)-N(azide) bond |

By exploring the conformational space through quantum chemical calculations, a deeper understanding of the relationship between the different polymorphs of this compound can be achieved, providing insights into their relative stabilities and the dynamics of their interconversion. nih.gov

Molecular Dynamics Simulations in Conformational Studies

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules like this compound. nih.govresearchgate.net By simulating the motion of atoms over time, MD can explore the conformational landscape and provide insights into the thermodynamic properties and conformational behavior of a molecular system. researchgate.net

In the context of this compound, MD simulations can be used to study the flexibility of the molecule and the transitions between different conformational states. These simulations can reveal how the molecule behaves in different environments, such as in solution or in the confined space of a crystal lattice. rsc.org

Recent advancements have allowed for the enhanced application of molecular dynamics in crystal structure prediction. dntb.gov.ua For flexible molecules, fixing the conformations of each molecule at short time intervals during the simulation can help establish the ratios between various individual conformations and their average lifetimes. researchgate.net

Classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in confined spaces, showing that confinement can impact the collective dynamics of the liquid. rsc.org While this study did not specifically focus on this compound, the principles are applicable. Such simulations could be used to understand how intermolecular interactions and crystal packing forces influence the conformational preferences of this compound in the solid state.

The combination of MD simulations with quantum chemical calculations provides a powerful approach for studying conformational polymorphism. MD can generate a wide range of conformations, which can then be further analyzed and refined using more accurate quantum chemical methods. nih.gov

Density Functional Theory (DFT) Applications in Structural Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be highly effective in the structural analysis of molecules like this compound. researchgate.netresearchgate.net DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and other electronic properties.

In the study of this compound, DFT calculations have been employed to complement experimental crystal structure analysis. nih.govdntb.gov.ua By optimizing the geometry of the molecule in the gas phase, researchers can compare the calculated structure to the experimentally observed structures in the solid state. This comparison helps to elucidate the effects of intermolecular interactions on the molecular conformation.

DFT methods, such as B3LYP, are commonly used for these types of calculations. scirp.orgajgreenchem.com For instance, DFT has been used to study the binding of benzoic acid derivatives to tin dioxide surfaces and to investigate the mechanism of benzoic acid decarboxylation. scirp.orgajgreenchem.com These studies demonstrate the versatility of DFT in probing the structure and reactivity of benzoic acid derivatives.

Furthermore, DFT calculations can be used to analyze intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing of this compound. researchgate.netdntb.gov.ua The electronic and energetic aspects of these interactions can be explored to gain a deeper understanding of the forces that govern the formation of the different polymorphs.

The following table presents a comparison of the root-mean-square (r.m.s.) deviation values between the different polymorphs of this compound, which can be correlated with DFT-calculated energy differences. researchgate.net

| Polymorph Pair | r.m.s. Deviation (Å) |

| A and B | 0.913 |

| A and C | 1.266 |

| B and C | 1.135 |

The application of DFT in the structural analysis of this compound provides a robust theoretical framework for interpreting experimental findings and for predicting the properties of its different conformational polymorphs. researchgate.netresearchgate.net

Synthetic Methodologies for 3 Azidomethyl Benzoic Acid and Its Derivatives

Primary Synthesis Pathways of 3-(Azidomethyl)benzoic Acid

The primary methods for synthesizing this compound involve a two-step approach: the formation of the azidomethyl group on a benzene (B151609) ring, followed by the establishment or unmasking of the carboxylic acid functionality.

The most direct method for introducing the azidomethyl group is through the nucleophilic substitution of a benzylic halide. This reaction typically involves a precursor like 3-(bromomethyl)benzoic acid or its corresponding methyl ester. The reaction proceeds via an S_N2 mechanism, where the azide (B81097) ion (N₃⁻), commonly from sodium azide (NaN₃), displaces the halide leaving group (e.g., Br⁻ or Cl⁻). smolecule.com

The choice of precursor and reaction conditions can influence the efficiency of the synthesis. Bromomethyl derivatives are generally more reactive than their chloromethyl counterparts due to the lower bond energy of the C-Br bond, which makes bromide a better leaving group. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvate the cation (Na⁺) while leaving the azide nucleophile highly reactive. smolecule.com In some procedures, a phase-transfer catalyst may be employed to enhance the reaction rate, particularly in biphasic systems. smolecule.com

| Benzylic Precursor | Reagent | Solvent | Typical Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 3-(bromomethyl)benzoate | Sodium Azide (NaN₃) | Acetonitrile | Reflux, 6-8 hours | 80-90% | |

| Methyl 3-(chloromethyl)benzoate | Sodium Azide (NaN₃) | DMF or DMSO | 60–80°C, 12–24 hours | 70-85% | |

| 4-(Bromomethyl)benzoic acid | Sodium Azide (NaN₃) | Water/DMSO (1:1) | Room temperature, 24 hours | Not specified | rsc.org |

| 3,5-bis(trifluoromethyl)benzyl chloride | Sodium Azide (NaN₃) | DMF | 64°C, 6 hours | 94% | smolecule.com |

Note: Data for analogous compounds are included to illustrate typical reaction parameters.

When the synthesis begins with an esterified precursor, such as methyl 3-(azidomethyl)benzoate, a subsequent hydrolysis step is necessary to yield the final carboxylic acid. clockss.org This transformation can be achieved under either basic or acidic conditions. jkchemical.com

Base-catalyzed hydrolysis, or saponification, is the more common method. jkchemical.com It involves treating the ester with a strong base, like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a solvent mixture, often aqueous methanol (B129727) or ethanol. clockss.orgbeilstein-journals.org The reaction is typically irreversible as the resulting carboxylate salt is deprotonated and resistant to further nucleophilic attack. jkchemical.com Subsequent acidification with a strong acid (e.g., HCl) is required to protonate the carboxylate and precipitate the desired carboxylic acid. beilstein-journals.org Care must be taken to use conditions that are mild enough to avoid any unwanted reactions with the azide group. clockss.org

Acid-catalyzed hydrolysis is a reversible process that involves protonating the ester's carbonyl group to increase its electrophilicity, followed by a nucleophilic attack by water. numberanalytics.com

| Ester Precursor | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl 3-acetamido-5-(azidomethyl)benzoate | 1 M LiOH (aq) | Methanol | 55°C, 4 hours, then acidify with 2 M HCl | 3-Acetamido-5-(azidomethyl)benzoic acid | beilstein-journals.org |

| Methyl ester 15 | Sodium Hydroxide (NaOH) | Not specified | Smooth hydrolysis | Carboxylic acid 18 | clockss.org |

| General Ester | Aqueous Base (e.g., NaOH) | Alcohol/Water | Heating, followed by acid work-up | Carboxylic Acid | jkchemical.com |

| General Ester | Aqueous Acid (e.g., H₂SO₄) | Water | Heating (reflux) | Carboxylic Acid | numberanalytics.com |

Note: Data for analogous compounds are included to illustrate typical reaction parameters.

Azidation Reactions of Benzylic Precursors

Derivatization Strategies Utilizing the Azide Moiety

The azide group of this compound is a versatile functional handle, enabling a variety of conjugation and transformation reactions. It is particularly prominent in the field of "click chemistry" and can also be readily converted into an amine.

The most prominent reaction of the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition between an azide and a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. medchemexpress.com

The catalysis typically involves a copper(I) source, which can be added directly or generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. nih.govnih.gov Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are sometimes used to stabilize the Cu(I) oxidation state and accelerate the reaction. researchgate.net This methodology allows this compound to be covalently linked to a diverse array of alkyne-containing molecules. clockss.org

| Azide Reactant | Alkyne Reactant | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| This compound derivative | Terminal Alkyne | CuSO₄ / Sodium Ascorbate | 1,4-Disubstituted 1,2,3-triazole | nih.gov |

| General Organic Azide | General Terminal Alkyne | CuI / TBTA in Acetonitrile | 1,4-Disubstituted 1,2,3-triazole | researchgate.net |

| 3-Azido-5-(azidomethyl)benzyl alcohol* | Phenylacetylene | CuAAC conditions | Bistriazole | clockss.org |

Note: Data for analogous compounds are included to illustrate typical reaction parameters.

To circumvent the potential cytotoxicity of the copper catalyst, particularly in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction does not require a metal catalyst and instead relies on the high intrinsic reactivity of a strained alkyne, typically a cyclooctyne (B158145) derivative like dibenzocyclooctyne (DBCO). nih.govnih.gov

The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly under physiological conditions (room temperature, aqueous solution). nih.govmcmaster.ca this compound and its derivatives can participate in SPAAC, enabling catalyst-free conjugation to molecules functionalized with strained alkynes. medchemexpress.com

| Azide Reactant | Strained Alkyne | Key Feature | Application Area | Reference |

|---|---|---|---|---|

| 4-(Azidomethyl)benzoic acid* | DBCO or BCN derivatives | Catalyst-free | Bioconjugation | medchemexpress.com |

| General Azide | Cyclooctyne | Bioorthogonal | Chemical Biology | nih.gov |

| PSMA ligand with azide | DBCO | Avoids copper toxicity | Medical Imaging | nih.gov |

Note: Data for analogous compounds are included to illustrate typical reaction parameters.

The azide group can be efficiently converted into a primary amine, providing a pathway to synthesize 3-(aminomethyl)benzoic acid. smolecule.comnih.gov The classical method for this transformation is the Staudinger reduction, which involves reaction with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, followed by aqueous workup (hydrolysis) to yield the amine and a phosphine oxide byproduct.

A modification of this reaction, known as the Staudinger ligation, is a powerful bioorthogonal tool. In this reaction, the phosphine reagent is engineered with an ortho-ester group that acts as an electrophilic trap. The initially formed aza-ylide intermediate undergoes an intramolecular cyclization and rearrangement to form a stable amide bond, covalently linking the two molecules without an external hydrolysis step. thermofisher.com This reaction is highly specific and has been widely used for labeling biomolecules in living systems. thermofisher.com

| Reaction Type | Azide Reactant | Reagent | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Staudinger Reduction | This compound | Triphenylphosphine (PPh₃), then H₂O | Aza-ylide | 3-(Aminomethyl)benzoic acid | smolecule.com |

| Staudinger Ligation | General Organic Azide | Engineered Phosphine (with ester trap) | Aza-ylide | Amide-linked conjugate | thermofisher.com |

| Catalytic Hydrogenation | General Organic Azide | H₂ / Pd/C | Not applicable | Primary Amine | smolecule.com |

Applications in Advanced Chemical Synthesis and Molecular Design

3-(Azidomethyl)benzoic Acid as a Click Chemistry Building Block

The primary utility of this compound stems from its azidomethyl group, which is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is prized for its high efficiency, selectivity, and mild reaction conditions, enabling the formation of stable triazole linkages. nih.gov

Scaffold for Bioconjugation Reagents

The dual functionality of this compound makes it an ideal scaffold for creating bioconjugation reagents. The carboxylic acid can be activated to form amide bonds with amine-containing biomolecules, while the azide (B81097) group remains available for subsequent click reactions with alkyne-modified partners. This strategy allows for the precise and stable labeling of biomolecules such as proteins and nucleic acids. medchemexpress.com

| Feature | Description |

| Reactive Groups | Azide (-N₃) and Carboxylic Acid (-COOH) |

| Key Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Application | Linking biomolecules to other molecules (e.g., dyes, drugs) |

Precursor for Molecular Probes and Imaging Agents

The ability to participate in bioorthogonal click reactions makes this compound a valuable precursor in the synthesis of molecular probes and imaging agents. For instance, it can be incorporated into fluorescent probes designed for cellular imaging. rsc.org By attaching this compound to a fluorophore, researchers can then use click chemistry to target and visualize specific biomolecules or cellular structures. In one example, a related compound, 1-(azidomethyl) pyrene-4,5-dione, was used to create a probe for in vivo drug target detection. rsc.org

Component in the Synthesis of Functional Macrocycles and Supramolecular Assemblies

The defined geometry and reactive handles of this compound lend themselves to the construction of complex molecular architectures like functional macrocycles and supramolecular assemblies. researchgate.net The directional nature of the bonds formed via click chemistry allows for the predictable self-assembly of these intricate structures. nih.gov Research has shown that the azidomethyl group is a source of conformational polymorphism, which can have implications in the design of solid-state reactions and the formation of unique crystal structures. researchgate.netnih.gov

Contributions to Chemical Biology and Medicinal Chemistry

The applications of this compound extend significantly into the fields of chemical biology and medicinal chemistry, where the principles of click chemistry are leveraged to design and synthesize novel bioactive molecules. chemscene.com

Design and Synthesis of Focused Compound Libraries (e.g., Enzyme Inhibitors via Click Chemistry)

Click chemistry, utilizing building blocks like this compound, is a powerful tool for generating focused libraries of compounds for screening against biological targets such as enzymes. nih.govacs.org For example, a related compound, 4-(azidomethyl)benzoic acid, was used in the synthesis of papain inhibitors. ru.nl The azide functionality allows for the rapid and efficient coupling of different molecular fragments, facilitating the exploration of structure-activity relationships. ru.nl This approach has been instrumental in the discovery of new enzyme inhibitors. ru.nl

| Research Area | Application of this compound Derivatives |

| Enzyme Inhibition | Synthesis of focused libraries of potential inhibitors. |

| Drug Discovery | Rapid assembly of diverse molecular structures for screening. |

Development of Conjugates for Targeted Molecular Systems

The ability to link different molecular entities with high specificity is crucial for the development of targeted molecular systems in medicinal chemistry. smolecule.com this compound and its derivatives serve as key linkers in creating these conjugates. ru.nl For instance, they can be used to connect a targeting moiety, such as a peptide that recognizes a specific receptor on cancer cells, to a therapeutic agent. This targeted delivery approach can enhance the efficacy of drugs while minimizing off-target side effects. The development of such conjugates is a promising strategy in the creation of advanced therapeutics.

Role in the Synthesis of Advanced Antitumor Agent Scaffolds

This compound and its isomers serve as crucial building blocks in the synthesis of complex molecular scaffolds for advanced antitumor agents. The presence of both a carboxylic acid and an azide group allows for versatile conjugation and modification strategies, enabling the construction of novel therapeutic compounds.

Research has demonstrated the utility of azidomethyl benzoic acid derivatives in creating potential anticancer agents. For instance, the isomer 2-(azidomethyl)benzoic acid is used in the synthesis of aryltetralin glycosides, a class of compounds related to clinically used antitumor drugs like etoposide. scite.ai In one synthetic route, 2-(azidomethyl)benzoic acid was attached to a triol intermediate via dehydrative esterification, forming a key precursor for a new generation of potential anticancer agents. scite.ai The 2-(azidomethyl)benzoyl (AZMB) group has also been employed as a protecting group in the synthesis of nucleoside analogues, which are a cornerstone of many cancer chemotherapies. researchgate.net

Furthermore, derivatives containing the azidomethylphenyl motif have shown promise. A phyto-based emodin (B1671224) derivative, 3-(azidomethyl)-1,8-dihydroxy-6-methoxy anthracene-9,10-dione, exhibited potent anticancer activity in both laboratory and animal models. nih.gov Studies revealed this compound can induce proteasomal degradation of the Her2/neu protein, which is overexpressed in certain types of breast and lung cancer. nih.gov Similarly, benzamidine (B55565) derivatives synthesized from 3-(azidomethyl)benzonitrile, a related compound, have been investigated for their bioactivities, which include antitumor properties. smolecule.com These examples highlight how the azidomethyl benzoic acid framework can be incorporated into larger molecules to impart or enhance anticancer activity. scite.ainih.gov

| Compound/Derivative Class | Synthetic Role/Method | Target/Application | Key Research Finding |

| 2-(Azidomethyl)benzoic acid | Dehydrative esterification with a triol intermediate. scite.ai | Synthesis of aryltetralin glycoside analogues. scite.ai | Serves as a key building block for a new generation of potential anticancer agents inspired by drugs like etoposide. scite.ai |

| 2-(Azidomethyl)benzoyl (AZMB) group | Protecting group for hydroxyl functions in nucleosides. researchgate.net | Synthesis of complex nucleosides. researchgate.net | The AZMB ester can be selectively cleaved, providing orthogonality in complex syntheses relevant to anticancer drug development. researchgate.net |

| 3-(Azidomethyl)-1,8-dihydroxy-6-methoxy anthracene-9,10-dione | Emodin derivative incorporating the azidomethyl moiety. nih.gov | Breast and Lung Cancer. nih.gov | Inhibits the overexpression of Her2/neu through proteasomal degradation, showing potent in vitro and in vivo anticancer activity. nih.gov |

| 3-(Azidomethyl)benzonitrile derivatives | Precursor for benzamidine derivatives via Pinner reaction and click chemistry. smolecule.com | Antitumor, antifungal, and other bioactivities. smolecule.com | Resulting benzamidine compounds, linked via a triazole ring, are explored for various therapeutic properties. smolecule.com |

Utilization in Materials Science and Polymer Chemistry

The unique bifunctional nature of this compound, possessing a reactive azide for "click" chemistry and a carboxylic acid for standard organic transformations, makes it a valuable component in materials science and polymer chemistry. It facilitates the creation of functional materials with tailored properties and complex architectures.

Integration into Functional Polymeric Architectures

This compound and its analogues are instrumental in designing and synthesizing functional polymers. They can be used as monomers or as modification agents to introduce azide functionalities into polymer chains, which can then be used for further elaboration. rsc.org

A prime example is the synthesis of well-defined, sequence-controlled oligoamides on a solid phase support. uni-duesseldorf.de A building block derived from 4-(azidomethyl)benzoic acid was developed to create branched glycooligo(amidoamines), which are designed to interact with biological targets. uni-duesseldorf.de This approach allows for the precise placement of functional groups within a polymer scaffold. uni-duesseldorf.de

The azidomethyl group is also key to creating other complex polymer structures. For instance, high-molecular-weight linear polymers have been constructed by coupling alkyne-terminated polyethylene (B3416737) glycol (PEG) chains with bifunctional azides like 2,2-bis(azidomethyl)propane-1,3-diol via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In another approach, an azido-functionalized cyclic carbonate monomer, 5,5-bis(azidomethyl)-1,3-dioxan-2-one (AzDXO), was synthesized and polymerized to create well-defined functional polycarbonates. nih.gov The azide groups along the polymer backbone are readily available for post-polymerization modification using click chemistry, allowing for the attachment of various molecules and the creation of materials for biomedical applications like drug delivery. nih.gov

| Polymer Type | Building Block/Monomer | Synthesis Method | Key Feature/Application |

| Glycooligo(amidoamines) | Building block from 4-(azidomethyl)benzoic acid. uni-duesseldorf.de | Solid-phase polymer synthesis. uni-duesseldorf.de | Creates highly defined, monodisperse scaffolds for presenting carbohydrate ligands, enabling structure-property studies. uni-duesseldorf.de |

| Functional Polycarbonates | 5,5-bis(azidomethyl)-1,3-dioxan-2-one (AzDXO). nih.gov | Ring-opening polymerization (ROP). nih.gov | Produces degradable polymers with azide side-chains for facile functionalization via click chemistry for biomedical uses. nih.gov |

| High-Molecular Weight Linear Polymers | 2,2-bis(azidomethyl)propane-1,3-diol. nih.gov | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization. nih.gov | Couples alkyne-telechelic PEGs to form novel polymer conjugates with potential for tissue-specific delivery. nih.gov |

| Dimerized Topological Polymers | Azide-terminated polymers (e.g., PS-N₃, PDMA-N₃). rsc.org | Post-modification or controlled polymerization, followed by dimerization. rsc.org | Azide groups act as handles for efficient polymer-polymer coupling reactions to form complex shapes like star and dendritic polymers. rsc.org |

Surface Modification through Click Chemistry Approaches

The azide moiety of this compound is perfectly suited for surface modification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. nih.govscribd.com This reaction's high efficiency, specificity, and mild reaction conditions allow for the covalent attachment of molecules to various surfaces in a controlled manner. nih.govnih.gov

The general strategy involves first anchoring this compound (or a similar azido-functional molecule) to a substrate. This can be achieved by forming an amide or ester bond using its carboxylic acid group. This process exposes a surface dense with azide groups, ready for the "clicking" of alkyne-functionalized molecules. This method has been widely applied to modify the surfaces of liposomes, nanoparticles, and other materials for biomedical purposes. nih.gov For example, liposome (B1194612) surfaces can be functionalized with azide-containing lipids, which then allows for the attachment of various ligands, such as carbohydrates, via CuAAC to create targeted drug delivery systems. nih.gov

This approach is also used to modify more complex materials like metal-organic frameworks (MOFs). mdpi.com For instance, an azide-functionalized linker can be incorporated into the MOF structure, and polymers like polyethylene glycol (PEG) containing a terminal alkyne can be "clicked" onto the surface. mdpi.com This post-synthetic modification strategy is used to improve the biocompatibility and circulation time of the MOF nanoparticles for applications like smart drug delivery. mdpi.com The versatility of this click chemistry approach enables the creation of highly functionalized and tailored material surfaces.

| Surface/Material | Modification Strategy | Attached Molecule/Functionality | Application |

| Liposomes | Incorporation of an alkyne-functionalized lipid, followed by CuAAC with an azide-bearing ligand. nih.gov | α-1-Thiomannosyl ligands. nih.gov | Creation of mannose-coated vesicles for targeted delivery or studying carbohydrate-protein interactions. nih.gov |

| Metal-Organic Frameworks (MOFs) | Post-synthetic modification of MOF with azide groups, followed by click reaction. mdpi.com | β-cyclodextrins, Polyethylene glycol (PEG). mdpi.com | Development of smart drug delivery devices with stimuli-responsive features. mdpi.com |

| Polymers (Pendent Functionalization) | Polymerization of monomers with protected alkyne groups, deprotection, then CuAAC with azide-modified molecules. nih.gov | Sugar derivatives, Polymeric side chains (e.g., PEG-N₃). nih.gov | Synthesis of graft copolymers and biofunctional polymers for cell interaction studies. nih.govacs.org |

| Cellulose (Kraft Pulp) | Tosylation of pulp followed by reaction with sodium azide to create an azide-functionalized surface. mdpi.com | Cationic porphyrin derivatives. mdpi.com | Development of materials with antibacterial properties. mdpi.com |

Future Directions and Emerging Research Avenues

Innovations in Synthesis and Derivatization Techniques

Recent research has focused on developing more efficient and diverse methods for the synthesis and derivatization of 3-(azidomethyl)benzoic acid and related compounds.

Standard synthesis often involves the nucleophilic substitution of a corresponding bromomethyl or chloromethyl derivative with sodium azide (B81097). ru.nl For instance, 3-(bromomethyl)benzoic acid can be reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield the desired product. ru.nl Innovations in this area aim to improve yields, reduce reaction times, and utilize greener solvents.

Derivatization of this compound is crucial for its application in various fields. The carboxylic acid group can undergo standard esterification or amidation reactions. umons.ac.be For example, it has been reacted with ethanolamine (B43304) to form an amide, which was then esterified with Rhodamine B. umons.ac.be The azide group is particularly valuable for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of stable triazole linkages. This reaction is instrumental in bioconjugation and materials science. smolecule.com

Future synthetic strategies may explore one-pot reactions and flow chemistry to streamline the production of this compound derivatives. Additionally, the development of novel catalysts for both the azidation step and subsequent click reactions could enhance efficiency and expand the scope of possible modifications. mdpi.com

Exploration of Novel Biological and Bio-inspired Applications

The unique properties of this compound make it a prime candidate for various biological and bio-inspired applications. The azide group serves as a versatile handle for bioconjugation, enabling the labeling and tracking of biomolecules.

One of the most promising areas is in the development of therapeutic agents. The core structure of this compound can be found in more complex molecules with potential biological activity. For example, derivatives of 3-benzoic acid have been investigated as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), a key enzyme for the survival of the tuberculosis pathogen. uef.finih.govuef.fi The ability to easily modify the this compound scaffold through its dual functional groups allows for the creation of libraries of compounds for screening against various biological targets. clockss.org

Furthermore, the principles of bio-inspired design are being applied to create novel materials. For instance, researchers have synthesized jellyfish-shaped cyclopolylactides using a combination of ring-opening polymerization and click chemistry, where a derivative of 4-(azidomethyl)benzoic acid was utilized. umons.ac.be These complex structures have potential applications in drug delivery and managing cancer stem cells. umons.ac.be The azide functionality is also crucial in the synthesis of photoaffinity probes, which are used to identify the biological targets of bioactive compounds. clockss.org

Future research will likely focus on:

Synthesizing and evaluating new derivatives for antimicrobial and anticancer activity. uef.fi

Developing sophisticated drug delivery systems that utilize the click chemistry handle for targeted delivery.

Creating novel biomaterials with tailored properties for tissue engineering and regenerative medicine. acs.org

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry plays a vital role in understanding the properties and reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations and other computational methods are used to study the compound's conformational landscape and electronic properties. nih.govresearchgate.net

A key finding is the existence of conformational polymorphism in this compound. nih.gov This means that the molecule can exist in different stable conformations, leading to the formation of different crystal structures (polymorphs) with distinct physical properties. nih.gov Computational analysis has shown that the azidomethyl group is a primary source of this polymorphism. nih.govresearchgate.net Understanding these conformational preferences is critical for controlling the solid-state properties of materials derived from this compound.

Molecular modeling and docking studies are also employed to predict how derivatives of this compound might interact with biological targets, such as enzymes. uef.finih.gov This computational screening can help prioritize which compounds to synthesize and test experimentally, saving time and resources. For example, modeling suggested that certain substituted 3-benzoic acid derivatives could access a unique binding pocket in MtDHFR. uef.finih.gov

Future computational work will likely involve more advanced molecular dynamics simulations to study the behavior of these molecules in complex biological environments. researchgate.net These simulations can provide insights into the dynamic interactions with proteins and other biomolecules, further guiding the design of new drugs and functional materials.

Interactive Data Table: Conformational Polymorphs of this compound nih.gov

| Polymorph | Solvent for Crystallization | Key Structural Feature |

| A | tert-butyl methyl ether | Carboxylic acid dimers and π–π stacking |

| B | Chloroform (B151607) | Carboxylic acid dimers and π–π stacking |

| C | Methanol (B129727) | Carboxylic acid dimers and π–π stacking |

This table summarizes the different conformational polymorphs of this compound that have been identified and the solvents used to obtain them. All polymorphs exhibit similar intermolecular interactions.

Development of Advanced Materials Incorporating the Compound

The versatility of this compound makes it a valuable component in the development of advanced materials with tailored properties. The azide group's ability to participate in click chemistry allows for the facile incorporation of the molecule into larger polymeric structures. smolecule.com

This compound and its derivatives can act as cross-linkers in polymer formulations, enhancing thermal stability and mechanical performance. For example, azide-functionalized compounds have been shown to be effective in creating robust polymer networks.

In the field of materials science, there is growing interest in creating "smart" materials that respond to specific stimuli. The azide group can be used to attach photo-responsive or pH-sensitive moieties to a material's surface. Furthermore, this compound derivatives are being used as modulators in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com For instance, p-azido-methyl benzoic acid was used to modify UiO-66 MOF nanoparticles, incorporating both a photosensitizer and azide groups for potential applications in hypoxia-activated cancer therapy. mdpi.com

The development of microporous organic networks is another area where this compound's derivatives are finding use. mdpi.com These materials have high surface areas and can be used for gas storage, separation, and catalysis. mdpi.commdpi.com

Future research in this area will likely focus on:

Creating novel polymers and composites with enhanced properties for applications in electronics, coatings, and adhesives.

Developing functionalized MOFs for targeted drug delivery, sensing, and catalysis.

Exploring the use of this compound in the fabrication of self-healing materials and other responsive systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Azidomethyl)benzoic acid derivatives?

- The Staudinger reduction is a key method for converting the azide group in this compound to an amine. For example, treatment with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature yields 3-(aminomethyl)benzoic acid hydrochloride with 82% isolated yield. This method is compatible with solid-phase peptide synthesis and avoids side reactions .

- Analytical validation : Post-synthesis characterization involves ¹H NMR (e.g., δ 4.23 ppm singlet for –CH₂NH₂) and mass spectrometry (MS) to confirm purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopic techniques :

- ¹H/¹³C NMR : The azidomethyl group (–CH₂N₃) resonates at δ ~3.8–4.2 ppm (¹H) and δ ~40–45 ppm (¹³C). Aromatic protons show splitting patterns indicative of meta-substitution (e.g., δ 8.18 ppm for the ortho proton) .

- IR spectroscopy : The azide group (–N₃) exhibits a strong absorption band near 2100 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Lab safety : Use fume hoods, nitrile gloves, and explosion-proof equipment due to the azide group’s potential explosivity. Avoid contact with transition metals (e.g., copper) to prevent unintended catalysis .

- Storage : Store in a dry, cool environment (<4°C) under inert gas (argon/nitrogen) to mitigate decomposition .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for this compound in bioconjugation?

- Reaction conditions : Use CuI (1–5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand in DMF/H₂O (1:1) at 25°C. This yields 1,4-disubstituted triazoles with >95% conversion .

- Challenges : Competing side reactions (e.g., Glaser coupling) are minimized by degassing solvents and using excess alkyne .

- Applications : Conjugation to peptides, proteins, or nanomaterials for targeted drug delivery systems .

Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions involving this compound?

- Computational studies : Density functional theory (DFT) calculations reveal that the electron-withdrawing benzoic acid group directs the azide’s 1,3-dipolar orientation, favoring 1,4-triazole formation in CuAAC .

- Experimental validation : X-ray structures of intermediates (e.g., copper-triazole complexes) confirm steric and electronic effects .

Q. How does the azidomethyl group influence the photophysical properties of benzoic acid derivatives?

- UV-Vis studies : The –N₃ group introduces a weak n→π* transition at ~270 nm, which shifts upon triazole formation. Time-resolved fluorescence can monitor reaction kinetics in real time .

- Quantum yield : Triazole products exhibit enhanced fluorescence quantum yields (Φ = 0.2–0.4) compared to azide precursors (Φ < 0.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。